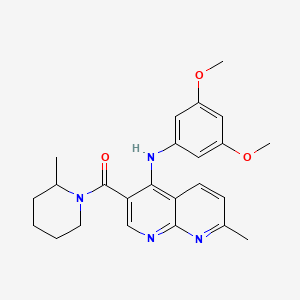

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with dimethoxyphenyl and methylpiperidinyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name |

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-15-8-9-20-22(27-17-11-18(30-3)13-19(12-17)31-4)21(14-25-23(20)26-15)24(29)28-10-6-5-7-16(28)2/h8-9,11-14,16H,5-7,10H2,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOJYQDCZYYWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

(4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: A derivative with similar structural features but different functional groups.

Pinacol boronic esters: Compounds with boronic ester groups that undergo similar types of reactions.

Uniqueness

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3,5-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 1,8-naphthyridine derivatives with appropriate aryl and piperidine substituents. The general synthetic route includes:

- Formation of the Naphthyridine Core : Starting from commercially available 1,8-naphthyridine.

- Aryl Substitution : Introducing the 3,5-dimethoxyphenyl group via electrophilic aromatic substitution.

- Piperidine Attachment : Attaching the 2-methylpiperidine-1-carbonyl moiety through nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have shown that derivatives of naphthyridine compounds exhibit promising anticancer activities. For instance, a study evaluated various naphthyridine derivatives, including our compound, against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that:

- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting moderate to high cytotoxicity against these cell lines .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis via mitochondrial pathways and the inhibition of key signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests against various bacterial strains revealed:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be in the low micromolar range for several tested strains, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key points include:

- Dimethoxy Substituents : The presence of methoxy groups at positions 3 and 5 on the phenyl ring enhances lipophilicity and cellular uptake.

- Piperidine Ring Influence : The piperidine moiety is essential for binding to biological targets, potentially enhancing selectivity towards specific receptors involved in tumor growth and microbial resistance mechanisms.

Case Studies

Several case studies have documented the biological evaluations of similar compounds:

- Case Study 1 : A derivative structurally similar to our compound was tested for its effects on apoptosis in cancer cells. Results showed increased caspase activity and DNA fragmentation, confirming apoptotic induction .

- Case Study 2 : Another study focused on the antimicrobial efficacy of naphthyridine derivatives against resistant strains of Staphylococcus aureus. The compound demonstrated significant activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.